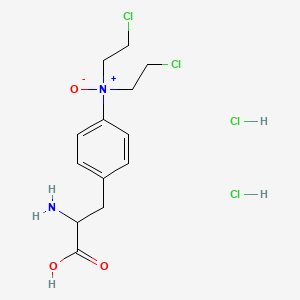![molecular formula C15H14ClN3O5S B13395602 2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride](/img/structure/B13395602.png)
2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride is an organic compound with a complex structure, featuring both aromatic and sulfonyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 3-methylphenylamine to form 3-methyl-4-nitrophenylamine. This intermediate is then reacted with 2-methyl-4-chlorobenzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of carboxylic acids from methyl groups.
Applications De Recherche Scientifique
2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate ester linkages. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-nitrophenol: Similar in structure but lacks the sulfonyl chloride group.
4-Methyl-3-nitrobenzyl chloride: Contains a benzyl chloride group instead of the sulfonyl chloride group.
Uniqueness
2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and sulfonyl chloride groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C15H14ClN3O5S |
|---|---|
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
2-methyl-4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H14ClN3O5S/c1-9-7-11(3-5-13(9)19(21)22)17-15(20)18-12-4-6-14(10(2)8-12)25(16,23)24/h3-8H,1-2H3,(H2,17,18,20) |
Clé InChI |
PJVMSUCLJUVAMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
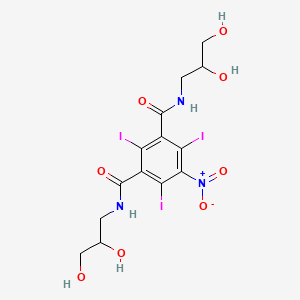
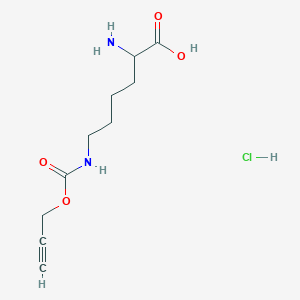
![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
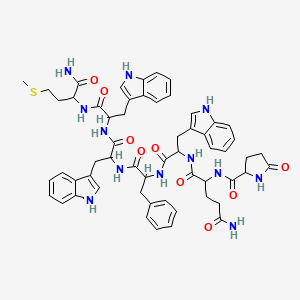
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)
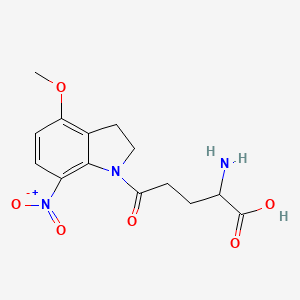
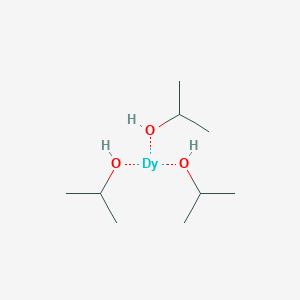
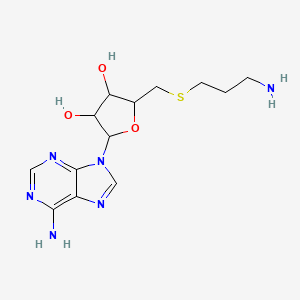
![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)
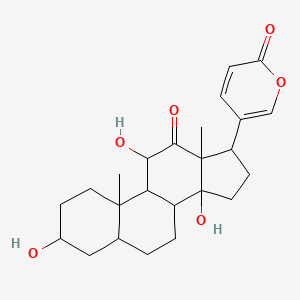
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13395599.png)
![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)
